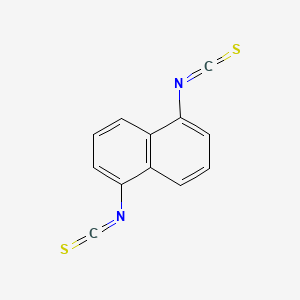![molecular formula C8H12O2 B14462942 9-Oxabicyclo[4.2.1]nonan-7-one CAS No. 66928-63-0](/img/structure/B14462942.png)
9-Oxabicyclo[4.2.1]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxabicyclo[421]nonan-7-one is a bicyclic ether compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxygen atom bridging two carbon atoms, forming a bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[4.2.1]nonan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone. For example, the cyclization of 1,5-hexadiene-3,4-diol under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxabicyclo[4.2.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under appropriate conditions.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: Major products depend on the nucleophile used but can include halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
9-Oxabicyclo[4.2.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 9-Oxabicyclo[4.2.1]nonan-7-one in biological systems involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to changes in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Another bicyclic ether with a different ring structure.
9-Oxabicyclo[6.1.0]nonane: A compound with a similar oxygen bridge but different ring sizes
Uniqueness
9-Oxabicyclo[4.2.1]nonan-7-one is unique due to its specific ring structure and the position of the oxygen atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
66928-63-0 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
9-oxabicyclo[4.2.1]nonan-7-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-6-3-1-2-4-8(7)10-6/h6,8H,1-5H2 |
Clave InChI |
DWIQXYLATARECE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(=O)CC(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


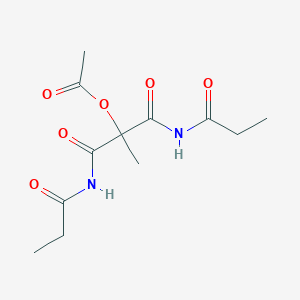

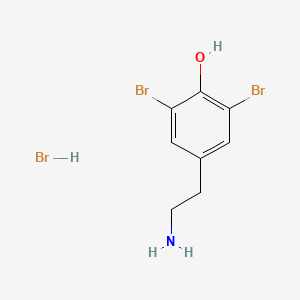
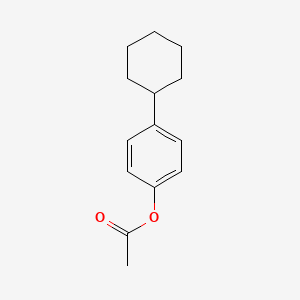
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
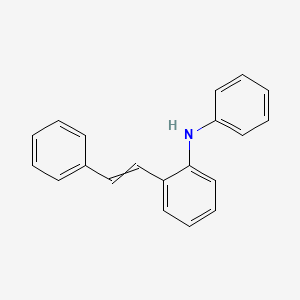
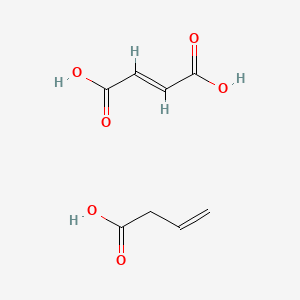
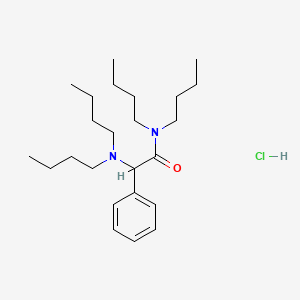
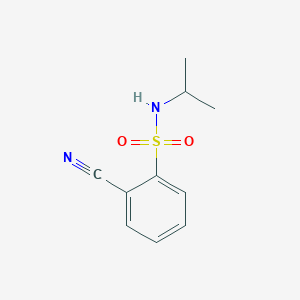
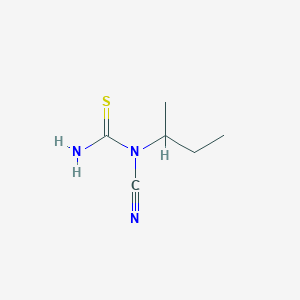

acetate](/img/structure/B14462924.png)

